2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE
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Overview
Description
2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline to form the diazonium salt. This is achieved by treating 4-chloroaniline with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methyl-1,3-benzothiazole in the presence of a base to form the azo compound. Finally, the compound is treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Major Products
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products depend on the specific electrophile used in the reaction.
Scientific Research Applications
2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE has several scientific research applications:
Chemistry: Used as a dye in various analytical techniques, including spectroscopy and chromatography.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of colored materials, including textiles and inks.
Mechanism of Action
The mechanism of action of 2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is primarily driven by the azo group’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Bromophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate
- 2-[(E)-(4-Methylphenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate
- 2-[(E)-(4-Nitrophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate
Uniqueness
2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE is unique due to the presence of the chloro substituent, which influences its chemical reactivity and biological activity. The chloro group enhances the compound’s ability to participate in electrophilic substitution reactions and may also affect its binding affinity to biological targets .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQYKACNXRARL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723754 |
Source
|
Record name | 2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16600-06-9 |
Source
|
Record name | 2-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-1,3-benzothiazol-3-ium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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